molecular formula C8H6N2O2S B2967705 Methyl thieno[2,3-b]pyrazine-7-carboxylate CAS No. 1812188-67-2

Methyl thieno[2,3-b]pyrazine-7-carboxylate

Cat. No.: B2967705
CAS No.: 1812188-67-2
M. Wt: 194.21
InChI Key: MVPNVXDHVGVSHK-UHFFFAOYSA-N
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Description

Methyl thieno[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound with the molecular formula C8H6N2O2S. It is characterized by a thieno[2,3-b]pyrazine core structure, which is a fused ring system containing both sulfur and nitrogen atoms.

Scientific Research Applications

Methyl thieno[2,3-b]pyrazine-7-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl thieno[2,3-b]pyrazine-7-carboxylate can be synthesized through several methods. One common approach involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This method uses either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, are optimized based on the electronic character of the substrates to achieve good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods would involve scaling up the laboratory synthesis protocols and optimizing reaction conditions for higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl thieno[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Comparison with Similar Compounds

Methyl thieno[2,3-b]pyrazine-7-carboxylate can be compared with other similar compounds, such as:

    Methyl thieno[3,2-b]pyrazine-6-carboxylate: This compound has a similar core structure but differs in the position of the nitrogen atoms in the pyrazine ring.

    Methyl thieno[2,3-b]pyridine-7-carboxylate: This compound has a pyridine ring instead of a pyrazine ring, which affects its electronic properties and reactivity.

Properties

IUPAC Name

methyl thieno[2,3-b]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-4-13-7-6(5)9-2-3-10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPNVXDHVGVSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=NC=CN=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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